2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate
Overview
Description
2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate is a complex organic compound that combines the structural features of quinoline and benzenesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate typically involves the reaction of 2-methylquinoline with 2,4-dichloro-3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems can also help in maintaining consistent quality and reducing the production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate from accessing the enzyme. In medicinal applications, it may interfere with cellular pathways involved in disease progression, such as those regulating cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Shares the quinoline core structure but lacks the sulfonate group.
2,4-Dichloro-3-methylbenzenesulfonate: Contains the benzenesulfonate moiety but lacks the quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with different chemical properties.
Uniqueness
2-Methylquinolin-8-yl 2,4-dichloro-3-methylbenzenesulfonate is unique due to the combination of the quinoline and benzenesulfonate structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 2,4-dichloro-3-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-6-7-12-4-3-5-14(17(12)20-10)23-24(21,22)15-9-8-13(18)11(2)16(15)19/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLOIRJWVKKNSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C(=C(C=C3)Cl)C)Cl)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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